

# SIAIS164018: A Technical Guide to a Novel PROTAC Degradator

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## Compound of Interest

Compound Name: SIAIS164018

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This document provides a comprehensive technical overview of **SIAIS164018**, a potent proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of key oncoproteins. This guide details its chemical structure, physicochemical properties, and biological activities, including its mechanism of action and effects on cancer cell lines. Detailed experimental protocols for the characterization of **SIAIS164018** are also provided, along with visualizations of its signaling pathways and experimental workflows.

## Core Compound Properties

**SIAIS164018** is a novel molecule designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system.<sup>[1]</sup> Its heterobifunctional nature allows it to simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

## Chemical and Physical Properties

Property	Value
IUPAC Name	4-((2-(4-(1-(4-((5-chloro-4-((2-(dimethylphosphoryl)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperidin-4-yl)piperazin-1-yl)-2-oxoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione[2]
CAS Number	2353492-68-7[2]
Chemical Formula	C <sub>43</sub> H <sub>48</sub> ClN <sub>10</sub> O <sub>7</sub> P[2]
Molecular Weight	883.34 g/mol [2]
Exact Mass	882.3134[2]
Elemental Analysis	C, 58.47%; H, 5.48%; Cl, 4.01%; N, 15.86%; O, 12.68%; P, 3.51%[2]

## Biological Activity

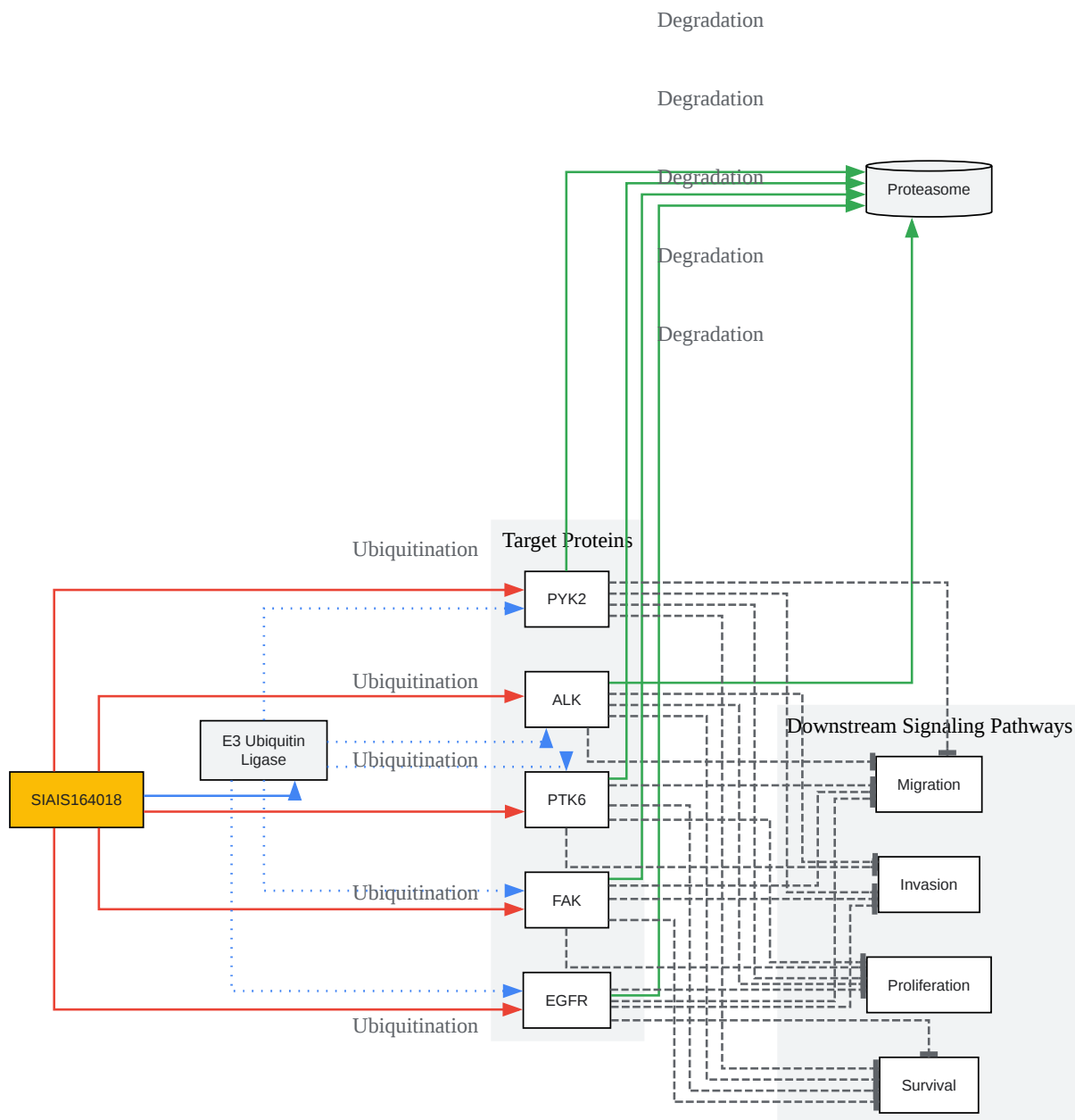
**SIAIS164018** has been identified as a potent degrader of several key proteins implicated in cancer progression, particularly in non-small-cell lung cancer.[3][4] It demonstrates high efficacy in degrading both wild-type and mutant forms of its target proteins.

Target	Activity	Cell Lines
ALK	IC <sub>50</sub> : 2.5 nM[5][6]	SR[5][6]
ALK (G1202R mutant)	IC <sub>50</sub> : 6.6 nM[5][6]	293T (overexpressing)[5][6]
EGFR (L858R + T790M mutant)	IC <sub>50</sub> : 42 nM[5][6]	H1975[5][6]
FAK, PYK2, PTK6	Degrader (DC <sub>50</sub> < 1 nM)[7]	Calu-1, MDA-MB-231[3][7]

## Mechanism of Action and Signaling Pathways

**SIAIS164018** functions as a PROTAC, inducing the degradation of Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK),

Proline-rich Tyrosine Kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6).<sup>[3][4][7]</sup> By targeting these proteins for degradation, **SIAS164018** disrupts multiple downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.<sup>[3][5][6]</sup>



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**SIAIS164018** mechanism of action and targeted signaling pathways.

## Experimental Protocols

The following are representative protocols for the in vitro characterization of **SIAIS164018**. These protocols are based on standard methodologies and findings from published research. For precise experimental details, consultation of the primary research article by Ren et al. (2021) is recommended.[3]

## Cell Culture and Reagents

- **Cell Lines:** Human non-small cell lung cancer cell lines (e.g., H1975, Calu-1), breast cancer cell line (MDA-MB-231), and anaplastic large-cell lymphoma cell line (SR) are commonly used.[3][5][6] HEK293T cells can be utilized for over-expression studies.[5][6]
- **Culture Conditions:** Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **SIAIS164018 Preparation:** **SIAIS164018** is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired working concentrations.

## Cell Viability Assay

- **Cell Seeding:** Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **SIAIS164018** (e.g., 0-1 µM) for a specified period (e.g., 72 hours).[5][6]
- **Viability Assessment:** Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence using a plate reader.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) values by fitting the dose-response data to a sigmoidal curve.

## Western Blot Analysis

- Cell Lysis: Treat cells with **SIAIS164018** (e.g., 0.01-1000 nM) for a designated time (e.g., 16 hours).<sup>[5][6]</sup> Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against the target proteins (e.g., ALK, EGFR, FAK, p-ALK, p-EGFR) overnight at 4°C.
- Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Cell Migration and Invasion Assays

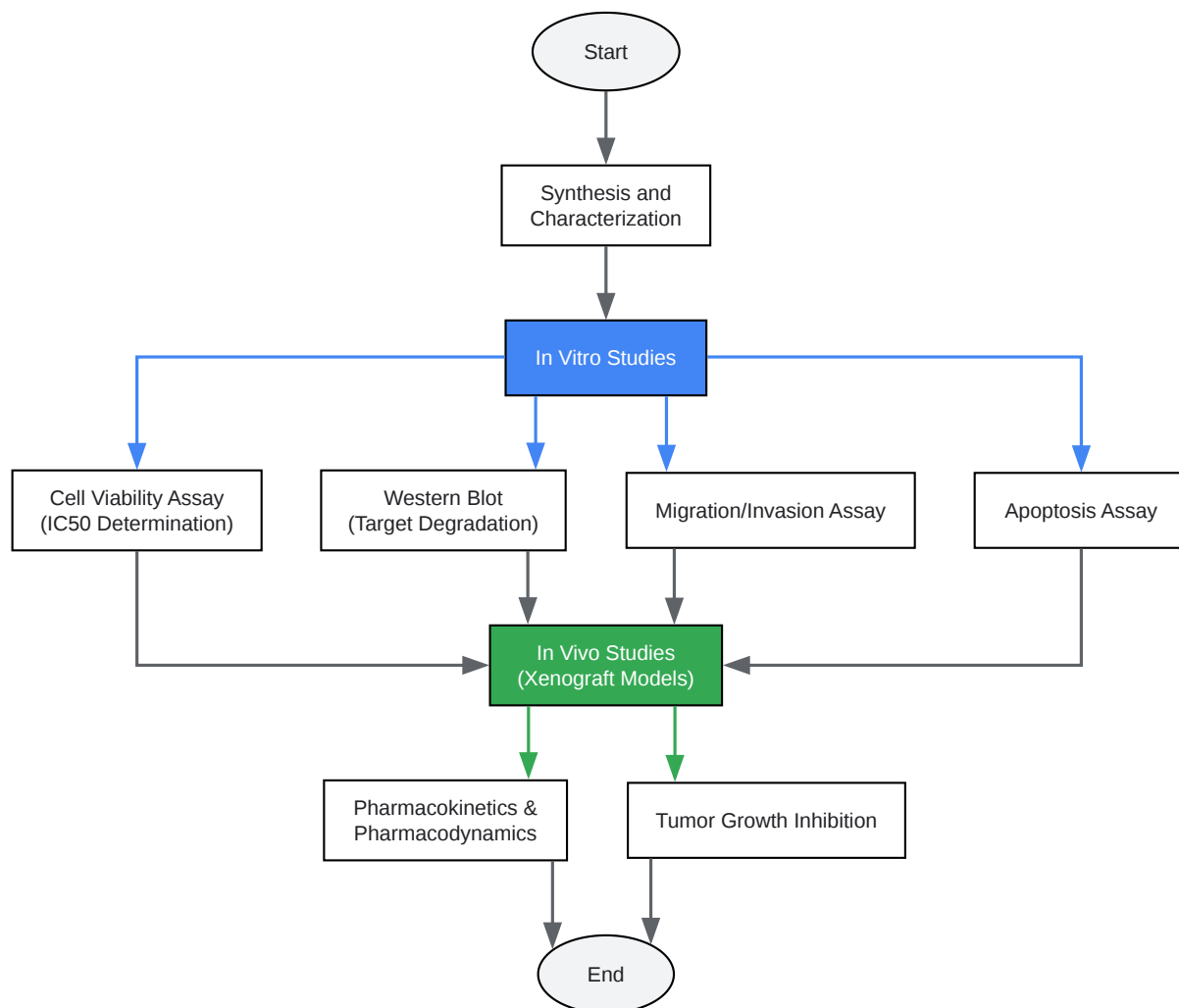
- Transwell Setup: Use Transwell inserts with 8.0 µm pore size. For invasion assays, coat the inserts with Matrigel.
- Cell Seeding: Seed cells in the upper chamber in serum-free medium.
- Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
- Treatment: Add various concentrations of **SIAIS164018** to both the upper and lower chambers.
- Incubation: Incubate the plates for 24-48 hours.
- Analysis: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells on the lower surface with crystal violet. Count the stained cells under a microscope.

## Apoptosis Assay

- Cell Treatment: Treat cells with **SIAIS164018** (e.g., 100 nM) for 24 or 48 hours.[\[5\]](#)[\[6\]](#)
- Staining: Harvest the cells and stain them with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

## Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of **SIAIS164018**.



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A representative experimental workflow for **SIAIS164018** characterization.

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